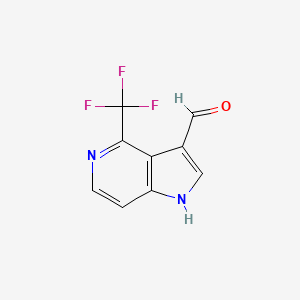
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde
Descripción general
Descripción
4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde (TFM-AIC) is an organofluorine compound that has been studied extensively as a potential pharmaceutical agent. It has been found to have a wide range of potential applications, including in the fields of medicinal chemistry, drug discovery, and catalysis. TFM-AIC is a highly versatile compound that can be used in the synthesis of a variety of compounds. Its ability to undergo a wide range of reactions makes it an attractive compound for use in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide derivatives have been extensively utilized in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding highlights the versatile nature of these compounds as supramolecular building blocks. The multivalent nature of these structures is particularly advantageous in the biomedical field, promising future commercial applications due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).
Metal–Organic Frameworks (MOFs)
Stable Metal–Organic Frameworks (MOFs) have shown potential in applications ranging from gas storage, separations, catalysis, to chemical sensing. Their stability under harsh conditions is crucial for practical applications. The design and synthesis of stable MOF architectures have been reviewed, highlighting their applications in various fields, including Lewis/Brønsted acid catalysis, redox catalysis, and photocatalysis. This underscores the importance of MOFs in the discovery and development of advanced functional materials (Yuan et al., 2018).
Azaindole Derivatives as Kinase Inhibitors
The azaindole framework has been increasingly recognized for its role in the design of kinase inhibitors, contributing significantly to drug discovery and innovation. Azaindole derivatives target various protein kinases, emerging from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs. Their synthetic routes and binding modes, based on X-ray crystallography data, offer structural insights crucial for designing more potent and selective inhibitors (Mérour et al., 2014).
Fluoroalkylation Reactions
The development of methods for the efficient incorporation of fluorinated or fluoroalkylated groups into target molecules has been a focus of green chemistry. Aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, has been explored under environment-friendly conditions. This highlights the environmental benefits and the potential for creating fluorine-containing pharmaceuticals, agrochemicals, and functional materials in a more sustainable manner (Song et al., 2018).
Mecanismo De Acción
Target of action
Many bioactive aromatic compounds containing the indole nucleus have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical pathways
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The strength of the carbon-fluorine bond conveys stability to fluorinated drugs; thus, they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Action environment
Some trifluoromethyl group-containing compounds are known to be stable above 200°c .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAFEFDZYQZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)
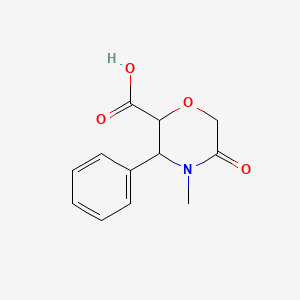
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
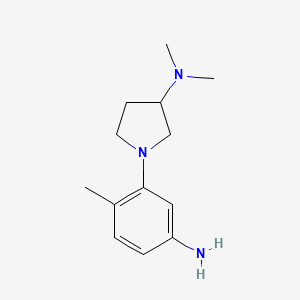
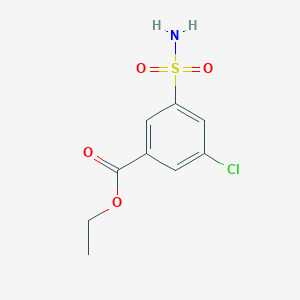
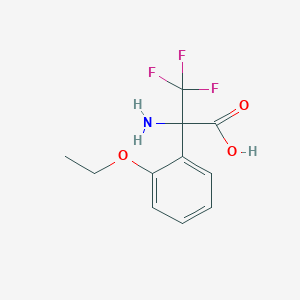
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

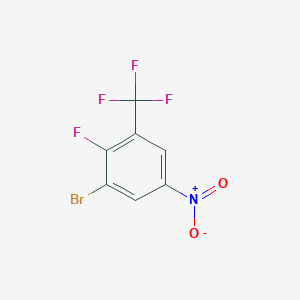

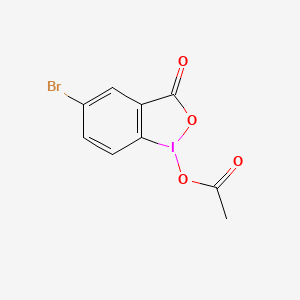
![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)
